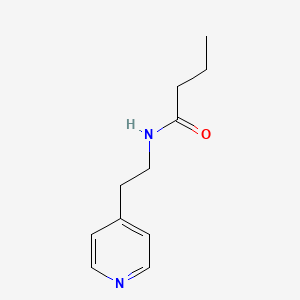![molecular formula C16H21NO4 B7595219 2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is also known as HACA and is a derivative of ibuprofen. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties. The purpose of
Mécanisme D'action
The mechanism of action of HACA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, HACA reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
HACA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). HACA has also been shown to reduce the expression of COX-2, which is an enzyme that is involved in the inflammatory response. In addition, HACA has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HACA in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory conditions. HACA has also been shown to have anticancer properties, which makes it a potential candidate for the treatment of cancer. However, one of the limitations of using HACA in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of HACA. One potential direction is to investigate its potential as a treatment for various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Another potential direction is to investigate its potential as a treatment for cancer. Further research is also needed to fully understand the mechanism of action of HACA and its biochemical and physiological effects. Additionally, research is needed to develop more efficient synthesis methods for HACA and to improve its solubility in water.
Conclusion:
In conclusion, HACA is a chemical compound that has potential applications in scientific research. It exhibits anti-inflammatory and analgesic properties and has been shown to have anticancer properties. The synthesis of HACA involves the conversion of the carboxylic acid group of ibuprofen into an amide group. HACA works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and results in a reduction in inflammation and pain. HACA has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
HACA can be synthesized through a multistep process that involves the reaction of ibuprofen with various reagents. The synthesis of HACA involves the conversion of the carboxylic acid group of ibuprofen into an amide group. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography to obtain HACA.
Applications De Recherche Scientifique
HACA has been shown to have potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. HACA has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have anticancer properties.
Propriétés
IUPAC Name |
2-[1-[(3-hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-5-6-12(9-13(11)18)15(21)17-16(10-14(19)20)7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCMVUUJIPEPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)